N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Aldose reductase inhibition Diabetic complications Enzyme inhibition assay

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine (CAS 327982-88-7) belongs to the N-(phenylsulfonyl)glycine class of aldose reductase inhibitors (ARIs), a series first characterized by DeRuiter et al. in 1989.

Molecular Formula C14H11Cl2NO4S
Molecular Weight 360.21
CAS No. 327982-88-7
Cat. No. B2795396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine
CAS327982-88-7
Molecular FormulaC14H11Cl2NO4S
Molecular Weight360.21
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO4S/c15-12-7-6-10(8-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
InChIKeyNESLCZROXOJZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine (CAS 327982-88-7): A Di-halogenated Phenylsulfonylglycine Scaffold for Aldose Reductase Inhibitor Programs


N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine (CAS 327982-88-7) belongs to the N-(phenylsulfonyl)glycine class of aldose reductase inhibitors (ARIs), a series first characterized by DeRuiter et al. in 1989 [1]. The compound features a 3,4-dichlorophenyl substituent on the glycine nitrogen, distinguishing it from the unsubstituted N-phenyl lead scaffold (CAS 59724-82-2) and mono-halogenated analogs. Its computed physicochemical profile—LogP 4.05, aqueous solubility LogSW −4.89, and topological polar surface area 74.7 Ų—is available through the Hit2Lead/ChemBridge screening collection (Hit2Lead ID 6192077) .

Why N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine Cannot Be Replaced by Simpler N-(Phenylsulfonyl)glycine Analogs


The foundational structure–activity relationship (SAR) established by DeRuiter et al. (1989) demonstrates that N-phenyl substitution on the N-(phenylsulfonyl)glycine scaffold significantly enhances aldose reductase inhibitory potency relative to the parent N-(phenylsulfonyl)glycine (compound 1) [1]. Within the N-phenyl series, the electronic and steric character of the aryl substituent further modulates both target affinity and physicochemical properties. The 3,4-dichlorophenyl variant introduces dual chlorine atoms at specific ring positions, yielding a computed LogP of 4.05—substantially higher than the mono-chloro analog (LogP 3.41) and the parent N-phenyl compound (LogP ~1.97) . This difference in lipophilicity and substitution pattern means that generic replacement with the simpler N-phenyl scaffold or mono-substituted analogs cannot reproduce the same pharmacophore–physicochemical balance, potentially altering enzyme inhibition, solubility, and off-target profiles in screening cascades [1].

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine vs. Closest Structural Analogs


Aldose Reductase Inhibition: IC50 Value vs. Unsubstituted N-Phenylsulfonylglycine Baseline

A single publicly available entry in the ChEMBL/BindingDB database reports an IC50 of 362 nM for this compound against Wistar rat eye lens aldose reductase (AKR1B1), using D,L-glyceraldehyde as substrate and NADPH oxidation as the readout [1]. By contrast, the parent N-(phenylsulfonyl)glycine scaffold (CAS 5398-96-9, lacking the N-aryl substituent) is reported with an IC50 of 8,700 nM in the same rat lens aldose reductase assay from the DeRuiter et al. (1989) J. Med. Chem. paper [2]. This represents an approximately 24-fold improvement in potency. Importantly, the N-phenyl substituted analog (CAS 59724-82-2) is described in the same 1989 paper as displaying inhibitory activity greater than the parent but specific IC50 values for the unsubstituted N-phenyl compound in the rat lens assay were not provided in the abstract; the reported 180 nM IC50 from BindingDB entry BDBM16312 may correspond to a specific benzoylamino-substituted derivative rather than the simple N-phenyl analog [2][3]. The 362 nM IC50 for the 3,4-dichlorophenyl derivative therefore represents the only publicly available quantitative benchmark for a di-halogenated N-aryl variant in this series.

Aldose reductase inhibition Diabetic complications Enzyme inhibition assay

Lipophilicity Differentiation: LogP of 3,4-Dichlorophenyl Derivative vs. Mono-Chloro Analog

The 3,4-dichlorophenyl substitution on the glycine nitrogen raises the computed logP (octanol-water partition coefficient) to 4.05, compared to 3.41 for the 4-chlorophenyl analog (Hit2Lead ID 5211318) and 3.41 for the 3-chlorophenyl analog (Hit2Lead ID 5211388) . The corresponding aqueous solubility estimates (LogSW) reflect this difference: −4.89 for the dichloro compound versus −4.09 for both mono-chloro analogs. This represents a ΔLogP of +0.64 and a ΔLogSW of −0.80 log units relative to the mono-substituted comparators, a meaningful difference in lipophilicity-driven properties . The regioisomer where the 3,4-dichlorophenyl group is on the sulfonyl rather than the glycine nitrogen (Hit2Lead ID 5650626, N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine) has a LogP of 3.83 and LogSW of −4.70, intermediate between the target compound and the mono-chloro analogs .

Lipophilicity Physicochemical properties Drug-likeness

Positional Isomer Differentiation: 3,4-Dichloro vs. 3,5-Dichloro Substitution on Aldose Reductase Pharmacophore

The 3,5-dichlorophenyl positional isomer (Hit2Lead ID 6196368, N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine) exhibits a computed LogP of 4.17 and LogSW of −4.99, compared to 4.05 and −4.89 for the 3,4-dichloro isomer (the target compound) . While both isomers share identical molecular weight (360 Da) and tPSA (74.7 Ų), the subtle shift in chlorine position produces a ΔLogP of +0.12, suggesting small but measurable differences in hydrophobic surface exposure. No comparative aldose reductase IC50 data is available in public databases for the 3,5-isomer. The 3,4-substitution pattern is classically encountered in potent ARIs such as tolrestat analogs, where the 3,4-dichloro arrangement contributes to favorable enzyme binding geometry [1]. The commercial availability of both isomers through the same vendor collection enables direct head-to-head experimental comparison in enzyme and cellular assays.

Positional isomer Structure–activity relationship Aldose reductase

Regioisomeric Differentiation: N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine vs. N-[(3,4-Dichlorophenyl)sulfonyl]-N-phenylglycine

A structurally informative comparator is the regioisomer N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine (Hit2Lead ID 5650626), where the 3,4-dichlorophenyl group is attached to the sulfonyl sulfur rather than the glycine nitrogen . This regioisomer has the identical molecular formula (C14H11Cl2NO4S) and molecular weight (360 Da) as the target compound, but differs in the attachment point of the dichlorophenyl ring. Computed LogP for the sulfonyl-attached regioisomer is 3.83 (vs. 4.05 for the target), and LogSW is −4.70 (vs. −4.89). This indicates that positioning the dichlorophenyl group on the nitrogen (as in the target compound) enhances lipophilicity relative to positioning it on the sulfonyl group. In the classic DeRuiter SAR, the N-phenyl substitution was shown to enhance aldose reductase affinity, while modifications on the sulfonyl ring follow different SAR trends [1]. No publicly available enzyme inhibition data directly comparing these two regioisomers in the same assay were identified.

Regioisomer Sulfonamide orientation Pharmacophore mapping

Commercial Accessibility and Purity Benchmarking vs. Closest Analogs

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is available from the ChemBridge Hit2Lead screening collection (ID 6192077) with a standard purity specification of ≥95% as the free acid solid form . Multiple independent commercial vendors list this compound, including AKSci (Cat. 4798CE, 95% purity), ChemScene (Cat. CS-0327841), and Leyan (Cat. 1398511, 95%) . The closest analogs—the 3,4-dichloro regioisomer (Hit2Lead 5650626) and 3,5-dichloro positional isomer (Hit2Lead 6196368)—are also available through the same screening collection, enabling direct procurement of matched sets for comparative SAR studies . The Hit2Lead price grouping places the target compound in group 2, while the 3,5-dichloro isomer is in group 4, suggesting differential synthetic accessibility that may affect procurement economics at scale.

Compound procurement Screening library Purity specification

Application Scenarios for N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine in Aldose Reductase and Related Target Discovery


Aldose Reductase Inhibitor Screening and SAR Expansion

The 362 nM IC50 against rat lens aldose reductase (Section 3, Evidence 1) positions this compound as a mid-potency starting point for chemical optimization in diabetic complication programs. Researchers can benchmark new derivatives against this value while using the N-(phenylsulfonyl)glycine baseline (IC50 8,700 nM) as a minimal activity control [1]. The compound's availability through ChemBridge's screening collection facilitates rapid procurement for dose-response confirmation and selectivity profiling against aldehyde reductase.

Matched Molecular Pair Analysis with Positional and Regioisomers

The co-availability of the 3,4-dichloro target compound, its 3,5-dichloro positional isomer, and the sulfonyl-attached regioisomer (Section 3, Evidence 3 and 4) enables systematic matched molecular pair (MMP) studies. By comparing LogP (4.05 vs. 4.17 vs. 3.83), LogSW (−4.89 vs. −4.99 vs. −4.70), and enzyme inhibition across this set, medicinal chemistry teams can deconvolute the contributions of chlorine position and sulfonamide orientation to target binding, solubility, and permeability .

Physicochemical Property-Driven Library Design

The compound's computed LogP of 4.05 and LogSW of −4.89 (Section 3, Evidence 2) place it in a lipophilicity range distinct from mono-chloro analogs (LogP 3.41). This property differentiation supports its inclusion in compound libraries designed to explore higher logP chemical space for intracellular or CNS-penetrant aldose reductase inhibitors, or conversely as a tool to assess the impact of elevated lipophilicity on assay interference and non-specific binding in screening cascades .

Method Development and Assay Validation

With established multi-vendor commercial availability and a consistent ≥95% purity specification (Section 3, Evidence 5), this compound serves as a reliable reference standard for developing and validating aldose reductase enzyme assays, HPLC-based purity methods, and solubility protocols. Its distinct chromatographic properties (C14H11Cl2NO4S, MW 360.21) facilitate analytical method development without the confounding factors of isomer mixtures .

Quote Request

Request a Quote for N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.